Glycyl-L-tyrosine hydrate

Descripción general

Descripción

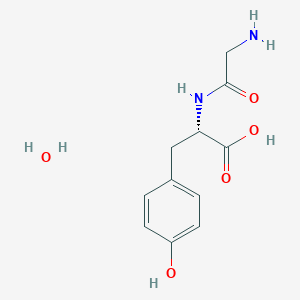

Glycyl-L-tyrosine hydrate is a dipeptide composed of glycine and L-tyrosine, with the molecular formula C11H14N2O4·2H2O. This compound is known for its enhanced solubility compared to free L-tyrosine, making it a valuable component in various biochemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glycyl-L-tyrosine hydrate is synthesized by coupling glycine and L-tyrosine through a peptide bond. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled on a solid resin, followed by cleavage and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

Glycyl-L-tyrosine hydrate undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amino alcohols.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino alcohols.

Substitution: Alkylated or acylated derivatives of glycyl-L-tyrosine.

Aplicaciones Científicas De Investigación

Glycyl-L-tyrosine hydrate is a dipeptide composed of glycine and L-tyrosine, which has the molecular formula C11H14N2O4·2H2O. It is synthesized by coupling glycine and L-tyrosine through a peptide bond, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. this compound is more soluble compared to free L-tyrosine, making it useful in various biochemical and industrial applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a model compound in peptide synthesis and studies of peptide bond formation.

- Biology It serves as a nutrient supplement in cell culture media, enhancing cell growth and productivity.

- Medicine It is investigated for its potential in drug delivery systems and as a component in parenteral nutrition solutions.

- Industry It is utilized in the production of biopharmaceuticals, including monoclonal antibodies and therapeutic proteins.

Role as a Dipeptide

This compound exerts its effects primarily through its role as a dipeptide. It is readily taken up by cells and metabolized into its constituent amino acids, glycine and L-tyrosine. These amino acids are then incorporated into proteins and other biologically important molecules. The phenolic hydroxyl group of the tyrosine residue plays a critical role in molecular recognition and signal transduction pathways.

Parenteral Nutrition

Tyrosine is considered indispensable during the neonatal period, but its poor solubility has limited its inclusion in parenteral amino acid solutions to less than 1% of total amino acids . Dipeptides of tyrosine are highly soluble and have been shown to be well used and safe in animal models and humans . Glycyl-L-tyrosine may be used as an effective means of providing tyrosine in the parenterally fed neonate .

A study was conducted to determine the tyrosine requirement of parenterally fed neonates receiving graded intakes of glycyl-L-tyrosine as a source of tyrosine . Thirteen infants receiving adequate energy and protein were randomized to receive parenteral nutrition with one of five graded levels of glycyl-L-tyrosine . The mean requirement and safe level of intake were estimated using a 1-(13)C-phenylalanine tracer and linear regression cross-over analysis . Based on the mean estimates of whole-body phenylalanine oxidation, the tyrosine mean requirement and safe level of intake were found to be 74 mg.kg-1.d-1 and 94 mg.kg-1.d-1, respectively . This represents 3.1 and 3.9% of total amino acids, respectively, considerably higher than levels found in present commercially available pediatric amino acid solutions . These data raise concern regarding the adequacy of aromatic amino acid intake in the parenterally fed neonate .

Mecanismo De Acción

Glycyl-L-tyrosine hydrate exerts its effects primarily through its role as a dipeptide. It is readily taken up by cells and metabolized into its constituent amino acids, glycine and L-tyrosine. These amino acids are then incorporated into proteins and other biologically important molecules. The phenolic hydroxyl group of the tyrosine residue plays a critical role in molecular recognition and signal transduction pathways .

Comparación Con Compuestos Similares

Similar Compounds

L-Alanyl-L-tyrosine: Another dipeptide with similar solubility-enhancing properties.

L-Tyrosine disodium salt dihydrate: A highly soluble form of L-tyrosine used in similar applications.

Glycyl-L-glutamine: A dipeptide used to enhance the stability and solubility of L-glutamine in cell culture media.

Uniqueness

Glycyl-L-tyrosine hydrate is unique due to its combination of glycine and L-tyrosine, which provides both enhanced solubility and the beneficial properties of tyrosine. This makes it particularly valuable in applications where high concentrations of tyrosine are required without the risk of precipitation or pH shock .

Actividad Biológica

Glycyl-L-tyrosine hydrate (C11H16N2O5·2H2O) is a dipeptide composed of glycine and L-tyrosine, notable for its enhanced solubility compared to free L-tyrosine. This compound has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and nutrition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound crystallizes as a dihydrate from aqueous solutions and exhibits unique structural properties that contribute to its biological functions. The compound's molecular structure allows it to be readily absorbed and utilized by cells, facilitating its role as a nutrient supplement .

The biological activity of this compound primarily stems from its role as a dipeptide. Upon cellular uptake, it is metabolized into glycine and L-tyrosine, which are essential amino acids involved in protein synthesis and various metabolic pathways. The phenolic hydroxyl group of tyrosine plays a critical role in signal transduction and molecular recognition processes .

Applications in Biological Research

- Cell Culture Supplement : this compound serves as an effective nutrient supplement in cell culture media, enhancing cell growth and productivity. Its solubility allows for higher concentrations without precipitation, making it particularly useful in biopharmaceutical production .

- Pharmaceutical Development : Research indicates potential applications in drug delivery systems and parenteral nutrition solutions. Its ability to improve the solubility of tyrosine enhances its utility in formulations requiring this amino acid .

- Synthesis of Derivatives : this compound is also utilized in synthesizing various derivatives with potential therapeutic effects, including anti-inflammatory and antimicrobial properties .

Study on Neonatal Nutrition

A significant study investigated the efficacy of Glycyl-L-tyrosine as a source of tyrosine for parenterally fed neonates. The study concluded that dipeptides like Glycyl-L-tyrosine are well-utilized and safe, providing an effective means to meet the tyrosine requirements in this vulnerable population .

Synthesis of Triorganotin Derivatives

Research exploring the synthesis of triorganotin derivatives from Glycyl-L-tyrosine demonstrated their anti-inflammatory and antimicrobial activities. In vivo studies showed that these derivatives exhibited comparable anti-inflammatory effects to established medications like phenylbutazone .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Nutrient supplement, drug delivery | Cell culture media, pharmaceuticals |

| L-Alanyl-L-tyrosine | Moderate | Nutrient supplement | Cell culture media |

| L-Tyrosine disodium salt | High | Nutrient supplement | Pharmaceuticals |

| Glycyl-L-glutamine | High | Nutrient supplement | Cell culture media |

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTGMUQZDXXXDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.